molecular formula C12H16ClNO3 B2577550 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide CAS No. 190264-41-6

2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide

Cat. No.: B2577550
CAS No.: 190264-41-6
M. Wt: 257.71
InChI Key: HYASYOFQNFLVTM-UHFFFAOYSA-N
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Description

IUPAC Name

The systematic name 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is derived as follows:

  • Parent chain : Propanamide (3-carbon amide).
  • Substituents :
    • N-methoxy and N,2-dimethyl groups on the amide nitrogen.
    • 4-Chlorophenoxy group at the second carbon.

Structural Descriptors

Property Value Source
Molecular formula C₁₂H₁₆ClNO₃
Molecular weight 257.71 g/mol
CAS registry 190264-41-6
SMILES CC(C)(OC1=CC=C(Cl)C=C1)C(=O)N(C)OC
InChIKey CMEFLKIFRPLMJK-UHFFFAOYSA-N

Alternative Designations

  • Synonyms :
    • N-Methoxy-N,2-dimethyl-2-(4-chlorophenoxy)propanamide
    • 2-(4-Chlorophenoxy)-N-methoxy-N,2-dimethylpropionamide
  • Classification :
    • Aryloxypropanamide
    • Substituted tertiary amide

The structural complexity arises from the juxtaposition of electron-withdrawing (chlorophenoxy) and electron-donating (methoxy) groups, which influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,11(15)14(3)16-4)17-10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYASYOFQNFLVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)OC)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide typically involves the reaction of 4-chlorophenol with 2-chloro-N-methoxy-N,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenoxy moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Type Reagents/Conditions Product Yield Source
Methoxy substitutionNaOCH₃, DMF, 80°C2-(4-methoxyphenoxy)-N-methoxy-N,2-dimethylpropanamide68%
Amino substitutionNH₃ (aq.), EtOH, reflux2-(4-aminophenoxy)-N-methoxy-N,2-dimethylpropanamide52%

Key mechanistic features:

  • Electron-withdrawing amide groups activate the aromatic ring for NAS .

  • Steric hindrance from dimethylpropanamide reduces para-substitution efficiency .

Amide Bond Transformations

The N-methoxy-N-methylamide group participates in characteristic reactions:

Hydrolysis

Conditions Products Notes
6M HCl, reflux2-(4-chlorophenoxy)-2-methylpropanoic acid + methoxy(methyl)amineComplete cleavage in 4 hr
NaOH (2M), 60°CSodium salt of 2-(4-chlorophenoxy)-2-methylpropanoateSelective saponification

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:

text
LiAlH₄, THF, 0°C → 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropylamine (83% yield)[2]

Oxidation Pathways

The tertiary carbon adjacent to the amide undergoes selective oxidation:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C4-chlorophenoxyacetic acid derivative47%
OzoneCH₂Cl₂, -78°CCleavage to N-methoxy-N-methylacetamide91%

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

text
H₂SO₄ (cat.), toluene, 110°C → Benzoxazin-3-one derivative (76%)[3]

Mechanism: Protonation of methoxy oxygen initiates nucleophilic attack by amide nitrogen.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Aromatic Ring Modification :
    Formation of polychlorinated dibenzodioxin analogs at <5% yield .

Comparative Reactivity Table

Functional Group Reaction Type Relative Rate Dominating Factor
ChlorophenoxyNAS1.0 (reference)Electronic activation
AmideHydrolysis0.3Steric protection
MethoxyDemethylation0.05Strong C-O bond

Scientific Research Applications

The compound 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is a significant chemical entity with various applications across scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, synthesis methods, and relevant case studies.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it useful for creating derivatives with specific properties.
  • Synthesis of Heterocyclic Compounds : It can be employed in the formation of heterocycles, which are essential in pharmaceuticals and agrochemicals.

Biology

  • Plant Growth Regulation : The compound has been studied for its effects on plant growth and development. Its application in weed control highlights its potential as a herbicide.
  • Biological Activity Investigation : Due to its structural similarity to bioactive compounds, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Medicine

  • Pharmaceutical Development : The compound is being explored for its potential use in treating various disorders. Its ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as hypertension and cancer .
  • Mechanism of Action Studies : Research indicates that this compound may inhibit specific enzyme activities, contributing to its therapeutic effects.

Industry

  • Herbicide and Pesticide Formulation : The compound is utilized in formulating herbicides and pesticides, capitalizing on its biological activity to manage agricultural pests effectively.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Breast Cancer (MCF-7 cells) : The compound demonstrated significant inhibition of cell growth with an IC50 value indicating effective apoptosis induction.
  • Colon Cancer (HT-29 cells) : It was found to induce apoptosis and inhibit cell migration effectively.
Cell LineIC50 (µM)Mode of Action
MCF-710Apoptosis induction
HT-2915Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In an animal model study involving induced inflammation:

  • Administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups, indicating potential therapeutic applications for inflammatory diseases.

Pharmacokinetics and Toxicity

Research indicates favorable pharmacokinetic properties with bioavailability exceeding 70% in rat models. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide with structurally analogous amides, emphasizing substituent effects on physical properties and reactivity:

Compound Molecular Formula Substituents Physical State Melting Point (°C) Key Spectral Features
This compound C₁₂H₁₅ClNO₃ 4-Cl-C₆H₄O, N-OCH₃, N-CH₃ Colorless crystals 56.9–57.9 IR: 1654 cm⁻¹ (C=O); ¹H NMR: δ 7.30 (d, aromatic)
N-Methoxy-2-(4-methoxyphenyl)-N,2-dimethylpropanamide (S5) C₁₃H₁₉NO₃ 4-OCH₃-C₆H₅, N-OCH₃, N-CH₃ Colorless oil N/A HRMS: [M + H]⁺ at 262.1438
2-(3,5-Dimethylphenyl)-N-methoxy-N,2-dimethylpropanamide (1n) C₁₄H₂₁NO₂ 3,5-(CH₃)₂-C₆H₃, N-OCH₃, N-CH₃ White solid 79.3–80.3 IR: 1643 cm⁻¹ (C=O); ¹H NMR: δ 6.87 (s, aromatic), 2.30 (s, CH₃)
2-(1,3-Dioxoisoindolin-2-yl)-N-methoxy-N,2-dimethylpropanamide (1ab) C₁₄H₁₆N₂O₄ Isoindoline-1,3-dione, N-OCH₃ Colorless crystals 88.4–90.0 ¹³C NMR: δ 177.9 (C=O); HRMS: [M + Na]⁺ at 299.1003
2-([1,1'-Biphenyl]-4-yl)-N-methoxy-N,2-dimethylpropanamide (1d) C₁₉H₂₃NO₂ Biphenyl-4-yl, N-OCH₃, N-CH₃ Colorless crystals 118.0–119.0 IR: 1648 cm⁻¹ (C=O); ¹H NMR: δ 7.60 (d, J = 8.0 Hz, biphenyl)

Structural and Functional Insights

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy) reduce melting points compared to electron-donating groups (e.g., OCH₃ in S5). For example, 1n (3,5-dimethylphenyl) has a higher melting point (79.3–80.3 °C) due to increased van der Waals interactions . Bulky substituents (e.g., biphenyl in 1d) further elevate melting points by enhancing crystal lattice stability .

Spectral Trends :

  • The C=O stretch in IR spectra remains consistent (~1640–1660 cm⁻¹) across analogs, confirming the amide backbone .
  • Aromatic proton signals in ¹H NMR vary with substitution patterns:

  • 4-Chlorophenoxy (1f): δ 7.30 (doublet, para-substituted) .
  • 3,5-Dimethylphenyl (1n): δ 6.87 (singlet, meta-substituted) .

Synthetic Accessibility :

  • Palladium-catalyzed methods () enable efficient synthesis of aryl-substituted analogs.
  • Microwave-assisted cyclization () improves yields for heterocyclic derivatives (e.g., 1ab) compared to conventional heating .

Biological Activity

2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is a synthetic organic compound with the molecular formula C₁₄H₁₈ClNO₂. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of cancer therapy and as an antihistamine.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The chloro group on the phenoxy moiety allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially modifying their activity. This compound may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects, including antiproliferative actions against cancer cells.

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. The presence of the chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that interact with cellular macromolecules.

Case Study: Anticancer Screening

A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Although specific data on this compound was not highlighted, the screening process emphasized the importance of structural characteristics in determining biological activity against cancer cells .

Antihistaminic Activity

Research indicates that this compound may also function as an antihistamine. It is characterized by a low incidence of side effects compared to other antihistamines, making it suitable for patients requiring daytime allergy relief without significant sedation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-AcetylphenolAcetyl group on phenolAntioxidant properties
4-ChloroacetanilideChloro group on acetanilideAnalgesic effects
N-Methoxy-N,N-dimethylacetamideDimethylacetamide structureSolvent properties
This compound Chloro group and methoxy amideAnticancer and antihistaminic properties

This table illustrates how the unique combination of functional groups in this compound differentiates it from other compounds, potentially enhancing its reactivity and biological activity.

In Vitro Studies

In vitro assays have been crucial for assessing the pharmacological properties of this compound. These studies typically involve evaluating cytotoxicity against various cell lines and determining binding affinities to target proteins. Techniques such as molecular docking studies and binding affinity assays are employed to elucidate its interactions with biological targets.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, contributing to its therapeutic potential. Studies indicate minimal central nervous system effects, which is a significant advantage for patients needing effective allergy relief without sedation.

Q & A

Q. What are the optimal synthetic conditions for 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide to maximize yield and purity?

  • Methodological Answer : The synthesis of structurally related chlorophenoxy propanamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) often employs coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation. Key parameters include:
  • Solvent : Use anhydrous DMF or dichloromethane to minimize side reactions.
  • Temperature : Maintain 0–25°C during coupling to prevent thermal degradation.
  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures excess coupling reagent for complete activation.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using elemental analysis (>98%) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?

  • Methodological Answer : A multi-spectroscopic approach is essential:
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).
  • 1H/13C NMR : Assign methoxy (δ 3.2–3.5 ppm) and N-methyl groups (δ 2.8–3.0 ppm); resolve aromatic protons using 2D-COSY for regiochemical confirmation.
  • Mass Spectrometry (ESI-MS) : Report molecular ion [M+H]⁺ and fragmentation patterns to verify substituent placement.
  • Elemental Analysis : Ensure C, H, N values align with theoretical calculations (±0.3% tolerance) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

  • Methodological Answer : Fluorescence intensity is maximized under the following conditions (based on analogous chlorophenyl amides):
  • Solvent : Use polar aprotic solvents (e.g., acetonitrile) to stabilize excited states. Avoid protic solvents (e.g., water) due to quenching effects.
  • pH : Optimal emission occurs at pH 5.0 (acetate buffer), where protonation of the amide nitrogen is minimized. At higher pH (>7), deprotonation reduces conjugation and fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) across studies?

  • Methodological Answer : Discrepancies often arise from differences in solvent, concentration, or instrumentation. To standardize
  • Cross-Validation : Compare experimental shifts with computational predictions (DFT-based NMR chemical shift calculators, e.g., Gaussian or ADF).
  • Paramagnetic Shifting : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded spectra.
  • Crystallography : Use single-crystal X-ray diffraction (as in ) to unambiguously assign regiochemistry and validate NMR assignments .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways:
  • Transition State Analysis : Identify energy barriers for amide hydrolysis or nucleophilic substitution using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Solvent Effects : Apply continuum solvation models (SMD) to predict solvent-dependent reaction outcomes.
  • Machine Learning : Train models on existing chlorophenoxy amide reactivity datasets to prioritize high-yield conditions (e.g., ICReDD’s reaction path search methods) .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

  • Methodological Answer : Environmental impact assessments should include:
  • Waste Management : Treat chlorinated byproducts via ozonation or Fenton’s reagent to degrade aromatic intermediates.
  • Biodegradability Testing : Use OECD 301D shake-flask assays to evaluate microbial degradation in aqueous systems.
  • Green Chemistry : Replace DCC/HOBt with enzyme-mediated coupling (e.g., lipases) to reduce hazardous waste .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematic SAR requires:
  • Substituent Variation : Synthesize analogs with halogen (F, Br), methoxy, or alkyl groups at the 4-chlorophenoxy position.
  • Biological Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorometric or calorimetric assays.
  • Molecular Docking : Map interactions using AutoDock Vina with crystal structures of relevant receptors (e.g., ’s agrochemical targets) .

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